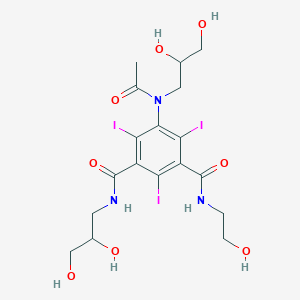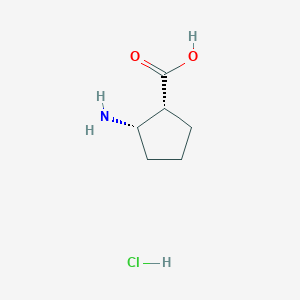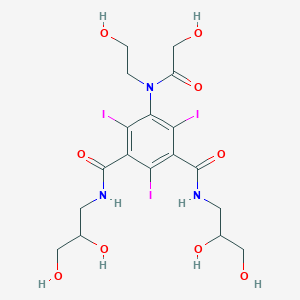![molecular formula C13H13N3O2 B029844 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid CAS No. 1219368-79-2](/img/structure/B29844.png)
3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid is a complex organic compound with potential applications in various fields including chemistry and material science. It is part of a class of bipyridine amino acids, known for their unique properties and applications in forming metal coordination complexes.
Synthesis Analysis
The synthesis of related bipyridine amino acids involves multi-component reactions. For example, 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, a similar compound, was synthesized using a three-component reaction involving malonamide, aldehyde, and malononitrile in water with triethylamine as a base at room temperature (Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds is often analyzed using techniques like X-ray diffraction, IR spectroscopy, and quantum chemical computation. These methods provide detailed insights into the crystal and molecular structures of such compounds, as seen in studies on 2-amino-4-methylpyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate (Jovita et al., 2014).
Chemical Reactions and Properties
Bipyridine amino acids can participate in various chemical reactions, forming complex structures. For instance, compounds like 4′-Aminomethyl-2,2′-bipyridyl-4-carboxylic acid (Abc) are synthesized to act as metal-binding amino acid modules in peptide synthesis (Bishop et al., 2000).
Physical Properties Analysis
The physical properties, such as crystalline structure and hydrogen bonding patterns, are crucial in understanding these compounds. Studies on cocrystals of related acids with bipyridine homologues provide insights into their acid-pyridine hydrogen bonding in both neutral and ionic complexes (Bhogala & Nangia, 2003).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are significant for the application of these compounds. For example, the novel inhibitors of prolyl 4-hydroxylase using 2,2'-bipyridine derivatives show varied structure-activity relationships, highlighting the importance of specific functional groups in these compounds (Hales & Beattie, 1993).
Wissenschaftliche Forschungsanwendungen
Electrochemiluminescence Platforms
- Summary of Application : Tris(2,2’-bipyridyl)ruthenium (II) complex is used as a universal reagent for the fabrication of heterogeneous electrochemiluminescence platforms . It has played a key role in translating electrochemiluminescence from a “laboratory curiosity” to a commercial analytical instrument for diagnosis .
- Methods of Application : The fabrication methods involve the use of the Tris(2,2’-bipyridyl)ruthenium (II) complex as the luminophore, which dictates the overall performance of the electrochemiluminescence-based sensors .
- Results or Outcomes : The use of this complex has enhanced the rate of electron transfer kinetics and offers rapid response time, which is highly beneficial in point-of-care and clinical applications .
Biosensor Applications
- Summary of Application : Tris(2,2’-bipyridyl)ruthenium (II) complex and its derivatives have been used as highly active electrochemiluminescence probes in modern analytical science . They are used in the selective and sensitive detection of biomolecules, DNA analysis, immunoassays detection, and imaging of biologically important molecules in cells and tissue of living organisms .
- Methods of Application : The application involves the use of Ru(bpy)32+ and its derivatives as electrochemiluminescence probes. The surface modification of Ru(bpy)32+ based electrochemiluminescence platforms are used for the detection .
- Results or Outcomes : The use of Ru(bpy)32+ and its derivatives in biosensor applications has led to the development of highly sensitive and selective detection methods .
Optical Chemical Sensors
- Summary of Application : The Tris(2,2’-bipyridyl)ruthenium (II) complex and its derivatives have been applied to the fabrication of optical chemical sensors . These sensors are used for the detection of various chemical substances.
- Methods of Application : The application involves the use of the Tris(2,2’-bipyridyl)ruthenium (II) complex as a key component in the fabrication of the sensors .
- Results or Outcomes : The use of this complex in optical chemical sensors has led to the development of highly sensitive and selective detection methods .
Photoredox Catalysis
- Summary of Application : Photoredox catalysis exploits the Tris(2,2’-bipyridyl)ruthenium (II) complex as a sensitizer as a strategy for organic synthesis . This has opened up new pathways for the synthesis of complex organic molecules.
- Methods of Application : The application involves the use of the Tris(2,2’-bipyridyl)ruthenium (II) complex as a catalyst in light-driven organic reactions .
- Results or Outcomes : The use of this complex in photoredox catalysis has led to the development of new synthetic methods and the synthesis of complex organic molecules .
Carbonated Beverages
- Summary of Application : The Tris(2,2’-bipyridyl)ruthenium (II) complex is used in the production of carbonated beverages . It plays a key role in generating CO2 gas from solution, which is essential for the bubbles observed in these beverages .
- Methods of Application : The application involves the use of the Tris(2,2’-bipyridyl)ruthenium (II) complex in a reaction that favors the generation of CO2 gas from solution .
- Results or Outcomes : The use of this complex in the production of carbonated beverages has led to the development of beverages with a desirable level of carbonation .
Supramolecular Chemistry
- Summary of Application : The Tris(2,2’-bipyridyl)ruthenium (II) complex is used as a scaffold in supramolecular and metallosupramolecular chemistry . It has played crucial roles in developing our understanding of the thermodynamics and kinetics of complexation of metal ions .
- Methods of Application : The application involves the use of the Tris(2,2’-bipyridyl)ruthenium (II) complex as a bidentate metal-binding domain .
- Results or Outcomes : The use of this complex in supramolecular chemistry has led to the development of new synthetic methods and the synthesis of complex organic molecules .
Safety And Hazards
Zukünftige Richtungen
The study of bipyridine derivatives is an active area of research, with potential applications in areas such as coordination chemistry, supramolecular chemistry, and materials science . The introduction of functional groups such as amino and carboxylic acid could open up new possibilities for the design of novel materials and catalysts.
Eigenschaften
IUPAC Name |
2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-10(13(17)18)7-9-4-5-12(16-8-9)11-3-1-2-6-15-11/h1-6,8,10H,7,14H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTQURBMIRJISI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester](/img/structure/B29768.png)


![5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole](/img/structure/B29781.png)








